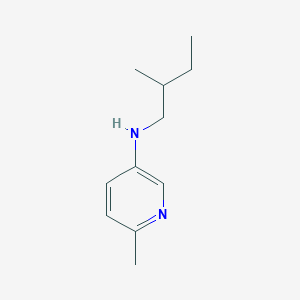
6-methyl-N-(2-methylbutyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(2-methylbutyl)pyridin-3-amine is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(2-methylbutyl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with 2-methylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-N-(2-methylbutyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents or nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
6-methyl-N-(2-methylbutyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-methyl-N-(2-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: This compound has a similar pyridine structure but with different substituents.
N-(2-methylpentan-2-yl)pyridin-3-amine: Another related compound with a different alkyl chain.
Uniqueness
6-methyl-N-(2-methylbutyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
6-methyl-N-(2-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-4-9(2)7-13-11-6-5-10(3)12-8-11/h5-6,8-9,13H,4,7H2,1-3H3 |
Clé InChI |
JAPRDPIXNGTAMD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CNC1=CN=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


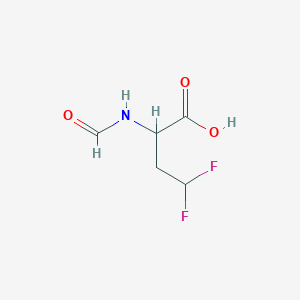
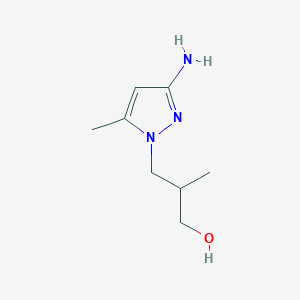

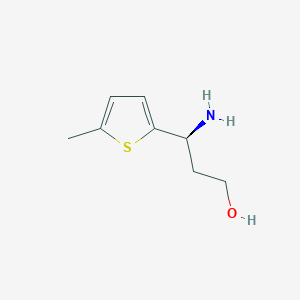
amine](/img/structure/B15274177.png)
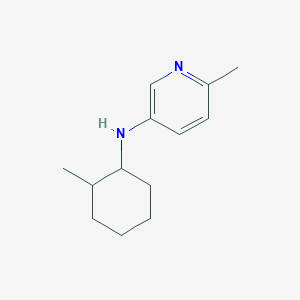
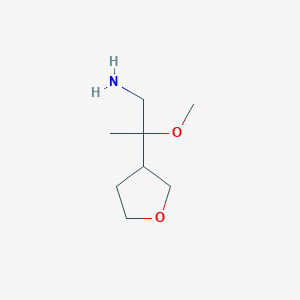
amine](/img/structure/B15274206.png)
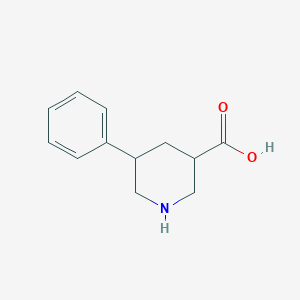


![Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate](/img/structure/B15274219.png)
![4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15274227.png)
![[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15274241.png)
